molecular formula C13H20N2O B569484 3-(2,6-Dimethylmorpholino)-4-methylaniline CAS No. 1247775-98-9

3-(2,6-Dimethylmorpholino)-4-methylaniline

Cat. No.: B569484
CAS No.: 1247775-98-9
M. Wt: 220.316
InChI Key: LPAADLNWSXVAFU-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholino)-4-methylaniline is an organic compound that features both morpholine and aniline moieties. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and aniline, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline typically involves the reaction of 2,6-dimethylmorpholine with 4-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the morpholine derivative is reacted with aniline in the presence of a catalyst such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholino)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or nitric acid, depending on the specific reaction.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

3-(2,6-Dimethylmorpholino)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholino)-4-methylaniline involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylmorpholine
  • 4-Methylaniline
  • Morpholine

Uniqueness

3-(2,6-Dimethylmorpholino)-4-methylaniline is unique due to its combined morpholine and aniline structure, which imparts distinct chemical and biological properties. This dual functionality makes it more versatile compared to its individual components.

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9-4-5-12(14)6-13(9)15-7-10(2)16-11(3)8-15/h4-6,10-11H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAADLNWSXVAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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